
N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine
Vue d'ensemble
Description
TC-E 5002: est un inhibiteur sélectif de la sous-famille des déméthylases d'histones KDM2/7 N-(9-cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine . Ce composé a montré un potentiel significatif dans l'inhibition de la croissance de diverses cellules cancéreuses, y compris les cellules HeLa et KYSE-150 .
Mécanisme D'action
Target of Action
TC-E 5002, also known as N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine, is a selective inhibitor of the histone demethylase KDM2/7 subfamily . The primary targets of TC-E 5002 are KDM7A, KDM7B, and KDM2A . These enzymes play a crucial role in the regulation of gene expression by removing methyl groups from histones, which can alter the structure of the chromatin and subsequently influence gene transcription.
Mode of Action
TC-E 5002 interacts with its targets (KDM7A, KDM7B, and KDM2A) by binding to their active sites, thereby inhibiting their enzymatic activity . This inhibition prevents the demethylation of histones, leading to changes in gene expression.
Biochemical Pathways
The inhibition of KDM2/7 by TC-E 5002 affects various biochemical pathways. One significant pathway is the regulation of the androgen receptor (AR) activity . The inhibition of KDM7A by TC-E 5002 leads to the repression of AR activity through epigenetic regulation .
Result of Action
The inhibition of KDM2/7 by TC-E 5002 has been shown to inhibit the growth of certain cancer cells, such as HeLa and KYSE-150, in vitro . Furthermore, the treatment with TC-E 5002 leads to decreased cell proliferation in cisplatin-resistant bladder cancer cells .
Analyse Biochimique
Biochemical Properties
TC-E 5002 plays a crucial role in biochemical reactions by inhibiting the activity of histone lysine demethylases KDM2A, KDM7A, and KDM7B. The inhibition constants (IC50) for these enzymes are 6.8 µM, 0.2 µM, and 1.2 µM, respectively . By inhibiting these enzymes, TC-E 5002 prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. This compound interacts with various biomolecules, including transcription factors and cell cycle regulators, thereby influencing cellular functions .
Cellular Effects
TC-E 5002 has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, such as HeLa and KYSE150, TC-E 5002 inhibits cell proliferation and induces cell cycle arrest at the G0/G1 phase . This compound also decreases the expression of E2F1, a transcription factor activated by KDM7B, which is involved in cell cycle progression . Additionally, TC-E 5002 has been found to overcome cisplatin resistance in bladder cancer cells by reducing cell proliferation and promoting cell death .
Molecular Mechanism
The molecular mechanism of TC-E 5002 involves its selective inhibition of the KDM2/7 subfamily of histone lysine demethylases. By binding to the active site of these enzymes, TC-E 5002 prevents the demethylation of histone proteins, leading to increased levels of methylated histones . This alteration in histone methylation status affects chromatin structure and gene expression, resulting in changes in cellular functions. TC-E 5002 also influences the activity of transcription factors, such as E2F1, by modulating their expression and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TC-E 5002 have been observed to change over time. The compound is stable when stored at -20°C and has a shelf life of at least four years . In vitro studies have shown that prolonged exposure to TC-E 5002 leads to sustained inhibition of cell proliferation and increased cell death in cancer cells . Additionally, in vivo studies using mouse xenograft models have demonstrated that TC-E 5002 can reduce tumor growth over time .
Dosage Effects in Animal Models
The effects of TC-E 5002 vary with different dosages in animal models. In a mouse xenograft model, treatment with TC-E 5002 at a dosage of 10 mg/kg per day resulted in a significant reduction in tumor growth . Higher doses of TC-E 5002 may lead to increased toxicity and adverse effects, although specific data on toxic doses are limited. It is essential to optimize the dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
TC-E 5002 is involved in metabolic pathways related to histone demethylation. By inhibiting KDM2/7 enzymes, TC-E 5002 affects the methylation status of histone proteins, which in turn influences gene expression and cellular metabolism . The compound’s interaction with these enzymes can alter metabolic flux and metabolite levels, leading to changes in cellular functions and processes .
Transport and Distribution
Within cells and tissues, TC-E 5002 is transported and distributed through various mechanisms. The compound’s solubility in different solvents, such as DMSO and ethanol, facilitates its uptake and distribution in cellular environments . TC-E 5002 may interact with transporters and binding proteins that influence its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of TC-E 5002 is primarily within the nucleus, where it exerts its inhibitory effects on histone lysine demethylases . The compound’s activity is directed towards chromatin, where it modulates histone methylation and gene expression. TC-E 5002 may also undergo post-translational modifications that influence its targeting to specific nuclear compartments .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction: La synthèse du TC-E 5002 implique la réaction de l'acide 9-cyclopropyl-1-oxononanoïque avec la N-hydroxy-beta-alanine. La réaction est généralement effectuée en présence d'un agent de couplage tel que le N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur comme la 4-diméthylaminopyridine (DMAP). Les conditions de réaction comprennent le maintien de la température à environ 0-5°C initialement, puis sa montée à température ambiante sur plusieurs heures .
Méthodes de Production Industrielle: La production industrielle du TC-E 5002 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction pour assurer un rendement et une pureté élevés. Le produit final est généralement purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de Réactions: Le TC-E 5002 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et Conditions Communes:
Réactions de Substitution: Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les conditions impliquent souvent des températures douces et des solvants comme le dichlorométhane.
Réactions d'Oxydation: Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés. Ces réactions nécessitent généralement des conditions acides ou basiques.
Réactions de Réduction: Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Produits Principaux: Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés substitués du TC-E 5002, tandis que les réactions d'oxydation et de réduction peuvent conduire à la formation de différentes formes oxydées ou réduites du composé .
Applications de la Recherche Scientifique
Le TC-E 5002 a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie .
Chimie: Utilisé comme un composé de référence pour étudier l'inhibition des déméthylases d'histones, en particulier la sous-famille KDM2/7.
Biologie: Employé dans la recherche pour comprendre le rôle des déméthylases d'histones dans l'expression génique et la régulation épigénétique.
Médecine: Étudié pour ses applications thérapeutiques potentielles dans le traitement du cancer, en particulier dans l'inhibition de la croissance des cellules cancéreuses et la survenue de la résistance aux médicaments.
Industrie: Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les déméthylases d'histones
Mécanisme d'Action
Le TC-E 5002 exerce ses effets en inhibant sélectivement la sous-famille des déméthylases d'histones KDM2/7. Cette inhibition entraîne une augmentation des niveaux d'histones méthylées, ce qui affecte à son tour l'expression génique et la régulation du cycle cellulaire . Le composé diminue l'expression génique de E2F1, un facteur de transcription activé par KDM7B, ce qui conduit à un arrêt du cycle cellulaire en phase G0/G1 dans les cellules cancéreuses .
Applications De Recherche Scientifique
Cancer Research
The inhibition of KDMs by N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine has been linked to anti-cancer properties. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as KYSE150 and HeLa, with growth inhibition values (GI₅₀) of 16 µM and 40 µM respectively . The ability to arrest cells in the G0/G1 phase of the cell cycle suggests that it may be effective in controlling tumor proliferation.
Epigenetic Studies
As a selective inhibitor of histone demethylases, this compound is valuable for epigenetic research. By modulating histone methylation states, researchers can investigate the roles these modifications play in gene regulation and cellular differentiation processes. This could lead to new insights into developmental biology and disease mechanisms.
Neurological Research
There is emerging interest in the role of histone demethylases in neurological disorders. This compound may be utilized to explore therapeutic avenues for conditions such as Alzheimer's disease by targeting epigenetic modifications that influence neuronal function and survival.
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on cancer cell lines, researchers observed significant growth inhibition in both KYSE150 and HeLa cells. The results indicated that the compound could be developed further as a potential anticancer agent targeting specific histone demethylases involved in tumor progression.
Case Study 2: Epigenetic Modulation
Research focusing on the epigenetic effects of this compound revealed alterations in gene expression profiles associated with cell cycle regulation and apoptosis pathways. These findings underscore its potential utility in studying gene regulation mechanisms influenced by histone modifications.
Comparaison Avec Des Composés Similaires
Le TC-E 5002 est unique en raison de sa sélectivité pour la sous-famille des déméthylases d'histones KDM2/7. D'autres composés similaires comprennent:
KDM2/7-IN-1: Un autre inhibiteur sélectif de la sous-famille KDM2/7, avec des effets inhibiteurs similaires sur les déméthylases d'histones.
Le TC-E 5002 se distingue par sa haute sélectivité et sa puissance dans l'inhibition de la sous-famille KDM2/7, ce qui en fait un outil précieux dans la recherche épigénétique et les applications thérapeutiques potentielles .
Activité Biologique
N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine, also known as TC-E 5002, is a selective inhibitor of the histone demethylase KDM2/7 subfamily. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of TC-E 5002, including its mechanism of action, biochemical properties, and effects on various cell types.
TC-E 5002 primarily targets the KDM2/7 family of histone lysine demethylases, specifically inhibiting KDM2A, KDM7A, and KDM7B. By binding to the active sites of these enzymes, TC-E 5002 prevents the demethylation of histone proteins. This inhibition leads to an increase in methylated histones, which is associated with transcriptional repression and altered gene expression profiles.
Key Mechanisms:
- Inhibition of Enzymatic Activity: IC50 values for KDM2A, KDM7A, and KDM7B are 6.8 µM, 0.2 µM, and 1.2 µM respectively .
- Impact on Gene Expression: The inhibition affects pathways such as androgen receptor (AR) signaling, which is critical in prostate and bladder cancers .
The compound exhibits several notable biochemical properties:
Property | Value |
---|---|
Molecular Formula | C15H27NO4 |
Molecular Weight | 285.38 g/mol |
Purity | ≥98% (HPLC) |
TC-E 5002 is soluble in solvents like DMSO and ethanol, facilitating its use in laboratory settings .
Cellular Effects
TC-E 5002 has demonstrated significant effects on various cancer cell lines:
- Cell Proliferation: In vitro studies indicate that TC-E 5002 inhibits the proliferation of HeLa (cervical cancer) and KYSE-150 (esophageal cancer) cells. The compound induces cell cycle arrest at the G0/G1 phase .
- Apoptosis Induction: The compound promotes apoptosis in cancer cells by disrupting normal cellular signaling pathways related to growth and survival.
In Vitro Studies
In vitro analyses have shown that TC-E 5002 effectively reduces proliferation rates in both cisplatin-sensitive and -resistant bladder cancer cell lines. The compound's ability to maintain efficacy against resistant cells highlights its potential as a therapeutic agent in challenging cases .
In Vivo Studies
In mouse xenograft models, administration of TC-E 5002 at a dosage of 10 mg/kg per day resulted in a significant reduction in tumor growth. This suggests that TC-E 5002 may be effective not only in vitro but also in vivo for treating certain cancers .
Temporal and Dosage Effects
The biological effects of TC-E 5002 can vary based on dosage and temporal factors:
- Dosage Variability: Higher dosages correlate with more pronounced inhibitory effects on tumor growth.
- Temporal Stability: The compound remains stable when stored at -20°C for at least four years, making it suitable for long-term studies.
Propriétés
IUPAC Name |
3-[9-cyclopropylnonanoyl(hydroxy)amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c17-14(16(20)12-11-15(18)19)8-6-4-2-1-3-5-7-13-9-10-13/h13,20H,1-12H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHSERYKENINRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCCCCC(=O)N(CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1453071-47-0 | |
Record name | N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TC-E 5002 interact with its target and what are the downstream effects?
A1: TC-E 5002 is a chemical inhibitor of the histone demethylase KDM7A [, ]. By inhibiting KDM7A, TC-E 5002 prevents the removal of methyl groups from histone H3K27. This increase in H3K27 di-methylation is associated with transcriptional repression. In the context of prostate and bladder cancer, TC-E 5002 treatment leads to decreased androgen receptor (AR) activity, reduced cell proliferation, and increased apoptosis [, ]. This effect on AR activity is attributed to the epigenetic regulation of AR target genes by KDM7A [, ].
Q2: What is known about the in vitro and in vivo efficacy of TC-E 5002?
A2: In vitro studies have demonstrated that TC-E 5002 effectively reduces the proliferation of both prostate and bladder cancer cell lines [, ]. Importantly, this effect was observed even in cisplatin-resistant bladder cancer cells []. In vivo studies using a mouse xenograft model further confirmed the efficacy of TC-E 5002, showing a reduction in bladder tumor growth following treatment []. This suggests that TC-E 5002 holds potential as a therapeutic agent, particularly for cases exhibiting resistance to existing treatments like cisplatin.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.